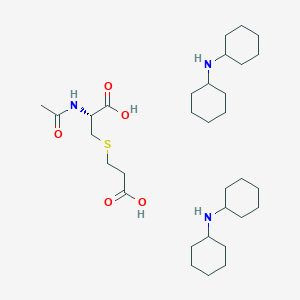![molecular formula C13H18Cl2N4 B1440049 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221723-65-4](/img/structure/B1440049.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
描述
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the catechol substrate . This compound is a multidentate ligand, meaning it can bind to multiple sites on a single target . The nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Mode of Action
This compound interacts with its target, the catechol substrate, through oxidation . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of catechol to its corresponding quinone . This process is influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Result of Action
The result of the action of this compound is the oxidation of catechol to its corresponding quinone . The rate of this reaction is influenced by the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with enzymes such as catecholase, where it acts as a chelating agent, binding to metal ions like copper (II) and facilitating the oxidation of catechol to quinone . This interaction is crucial for understanding the catalytic mechanisms of metalloenzymes and developing new catalysts for industrial and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses. For instance, it has been shown to affect the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular metabolism and gene expression . These effects are essential for studying the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes by binding to their active sites, altering their conformation and activity. This compound’s ability to chelate metal ions also plays a critical role in its mechanism of action, as it can stabilize or destabilize enzyme-substrate complexes, leading to changes in catalytic activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance antioxidant defenses and improve cellular function, while high doses may lead to toxicity and adverse effects such as oxidative damage and impaired cellular metabolism . These findings underscore the importance of dosage optimization for therapeutic applications and toxicity assessments.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant responses. It interacts with enzymes such as superoxide dismutase and catalase, influencing the levels of ROS and other metabolites . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to chelate metal ions facilitates its uptake and distribution, allowing it to accumulate in specific cellular compartments . This property is essential for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDJDSCBJGOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
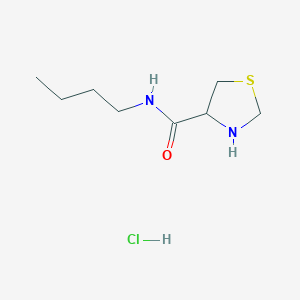
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)
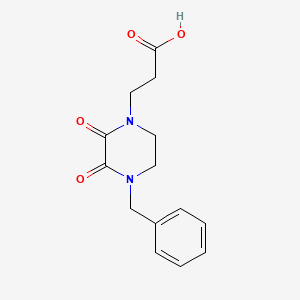
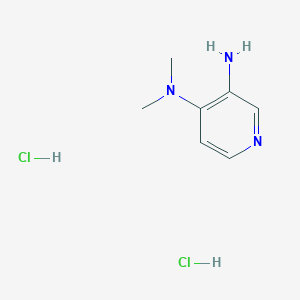
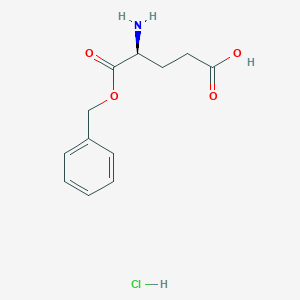
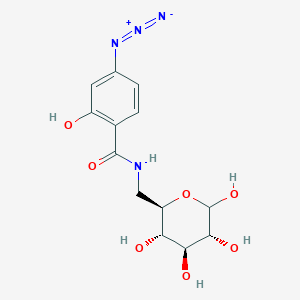
![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)
